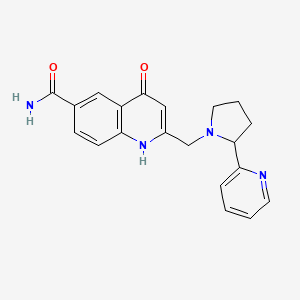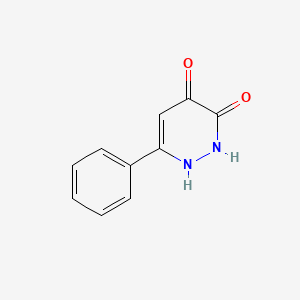
6-Morpholin-4-yl-2,3-diphenylquinoxaline-5,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Morpholino-2,3-diphenylquinoxaline-5,8-dione: is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Morpholino-2,3-diphenylquinoxaline-5,8-dione typically involves the condensation of appropriate precursors. One common method includes the reaction of 2,3-diphenylquinoxaline-5,8-dione with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Morpholino-2,3-diphenylquinoxaline-5,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoxaline derivatives.
Substitution: The morpholino and diphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines .
Scientific Research Applications
6-Morpholino-2,3-diphenylquinoxaline-5,8-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6-Morpholino-2,3-diphenylquinoxaline-5,8-dione involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include DNA, proteins, and cellular receptors .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
2,3-Diphenylquinoxaline: Lacks the morpholino group but shares the diphenyl substitution.
6-Morpholinoquinoxaline: Contains the morpholino group but lacks the diphenyl substitution
Uniqueness
6-Morpholino-2,3-diphenylquinoxaline-5,8-dione is unique due to the combination of morpholino and diphenyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
CAS No. |
14334-11-3 |
|---|---|
Molecular Formula |
C24H19N3O3 |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
6-morpholin-4-yl-2,3-diphenylquinoxaline-5,8-dione |
InChI |
InChI=1S/C24H19N3O3/c28-19-15-18(27-11-13-30-14-12-27)24(29)23-22(19)25-20(16-7-3-1-4-8-16)21(26-23)17-9-5-2-6-10-17/h1-10,15H,11-14H2 |
InChI Key |
WOODRQOVJDPJOU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=O)C3=NC(=C(N=C3C2=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


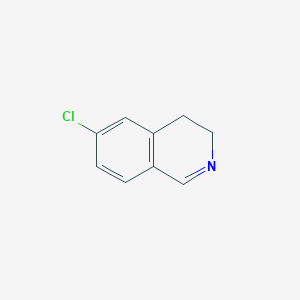


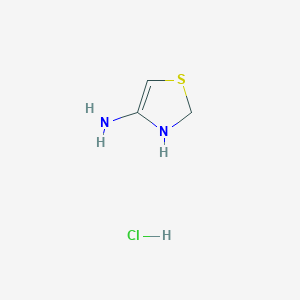
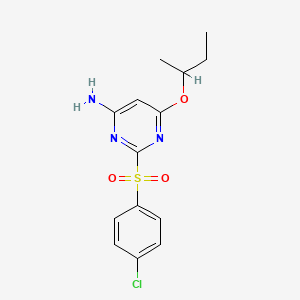

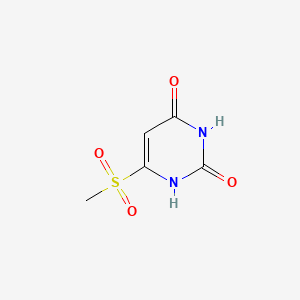
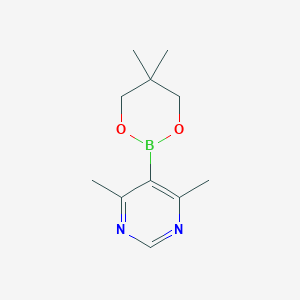

![4-[(Pyrimidin-2-yl)amino]benzamide](/img/structure/B12927495.png)
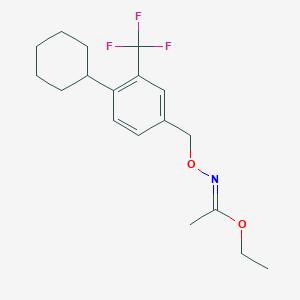
![4-Amino-6-[2-naphthylthio]quinazoline](/img/structure/B12927520.png)
